molecular formula C7H16S B1617881 6-Methyl-3-thiaheptane CAS No. 66481-77-4

6-Methyl-3-thiaheptane

Cat. No.: B1617881
CAS No.: 66481-77-4
M. Wt: 132.27 g/mol
InChI Key: AGKOQHSTPVLJSQ-UHFFFAOYSA-N
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Description

6-Methyl-3-thiaheptane is an organic compound with the molecular formula C7H16S. It is a sulfur-containing hydrocarbon, specifically a thioether, characterized by a sulfur atom replacing one of the carbon atoms in the heptane chain. The presence of the sulfur atom imparts unique chemical properties to the compound, making it of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-thiaheptane can be achieved through several methods:

  • Thioetherification: : One common method involves the reaction of 6-methyl-1-heptanol with a thiol, such as ethanethiol, in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the thiol group, forming the thioether.

    Reaction Conditions

    • Acid catalyst (e.g., hydrochloric acid)
    • Temperature: 60-80°C
    • Solvent: Anhydrous conditions to prevent hydrolysis
  • Grignard Reaction: : Another method involves the reaction of a Grignard reagent, such as 6-methyl-1-heptylmagnesium bromide, with sulfur. This reaction forms the thioether directly by the insertion of sulfur into the carbon-magnesium bond.

    Reaction Conditions

    • Inert atmosphere (e.g., nitrogen or argon)
    • Temperature: Room temperature to 50°C
    • Solvent: Anhydrous ether

Industrial Production Methods

Industrial production of this compound typically involves large-scale thioetherification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 6-Methyl-3-thiaheptane can undergo oxidation reactions to form sulfoxides and sulfones. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or peracids.

    Common Reagents and Conditions

    • Oxidizing agent: Hydrogen peroxide or m-chloroperbenzoic acid
    • Solvent: Acetic acid or dichloromethane
    • Temperature: 0-25°C

    Major Products

    • Sulfoxides (R-S(=O)-R’)
    • Sulfones (R-S(=O)2-R’)
  • Substitution: : The sulfur atom in this compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

    Common Reagents and Conditions

    • Nucleophile: Halides (e.g., sodium iodide) or amines (e.g., methylamine)
    • Solvent: Polar aprotic solvents (e.g., dimethyl sulfoxide)
    • Temperature: 50-100°C

    Major Products

    • Alkyl halides (R-X)
    • Alkylamines (R-NH2)

Scientific Research Applications

6-Methyl-3-thiaheptane has several applications in scientific research:

  • Chemistry: : It is used as a model compound in studies of thioether chemistry, including investigations into the reactivity and stability of sulfur-containing hydrocarbons.

  • Biology: : The compound is studied for its potential biological activity, including its interactions with enzymes and proteins that contain sulfur-binding sites.

  • Industry: : In industrial applications, this compound is used as a precursor for the synthesis of more complex sulfur-containing compounds, which are utilized in the production of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-Methyl-3-thiaheptane involves its interaction with molecular targets that have an affinity for sulfur atoms. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their structure and function. This interaction can affect various biochemical pathways, including those involved in sulfur metabolism and redox reactions.

Comparison with Similar Compounds

6-Methyl-3-thiaheptane can be compared with other similar thioethers and sulfur-containing hydrocarbons:

    3-Methylthiohexane: Similar structure but with a different position of the sulfur atom and methyl group.

    4-Methylthioheptane: Similar structure but with the sulfur atom located at a different position in the heptane chain.

    6-Methylthiooctane: Similar structure but with an additional carbon atom in the chain.

Uniqueness

The unique positioning of the sulfur atom and the methyl group in this compound imparts distinct chemical properties, such as its reactivity in oxidation and substitution reactions. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-ethylsulfanyl-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-4-8-6-5-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKOQHSTPVLJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335503
Record name 6-methyl-3-thiaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66481-77-4
Record name 6-methyl-3-thiaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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